

physical and chemical properties of 1,1,4,4- Butanetetracarboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1,4,4-Butanetetracarboxylic acid

Cat. No.: B1197443

[Get Quote](#)

An In-depth Technical Guide to 1,1,4,4- Butanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,1,4,4-Butanetetracarboxylic acid** (BTCA), a tetra-substituted carboxylic acid. While sharing the same molecular formula and weight as its more commonly studied isomer, 1,2,3,4-butanetetracarboxylic acid, the 1,1,4,4-isomer possesses a unique symmetrical structure that influences its physicochemical characteristics and potential applications. This document consolidates available data on its identity, and chemical behavior, offering a valuable resource for researchers in organic synthesis, materials science, and drug development.

Chemical Identity and Physical Properties

1,1,4,4-Butanetetracarboxylic acid is a unique organic compound distinguished by the presence of two geminal dicarboxylic acid groups at the terminal positions of a butane chain. This symmetrical arrangement of functional groups is key to its chemical properties and potential applications.

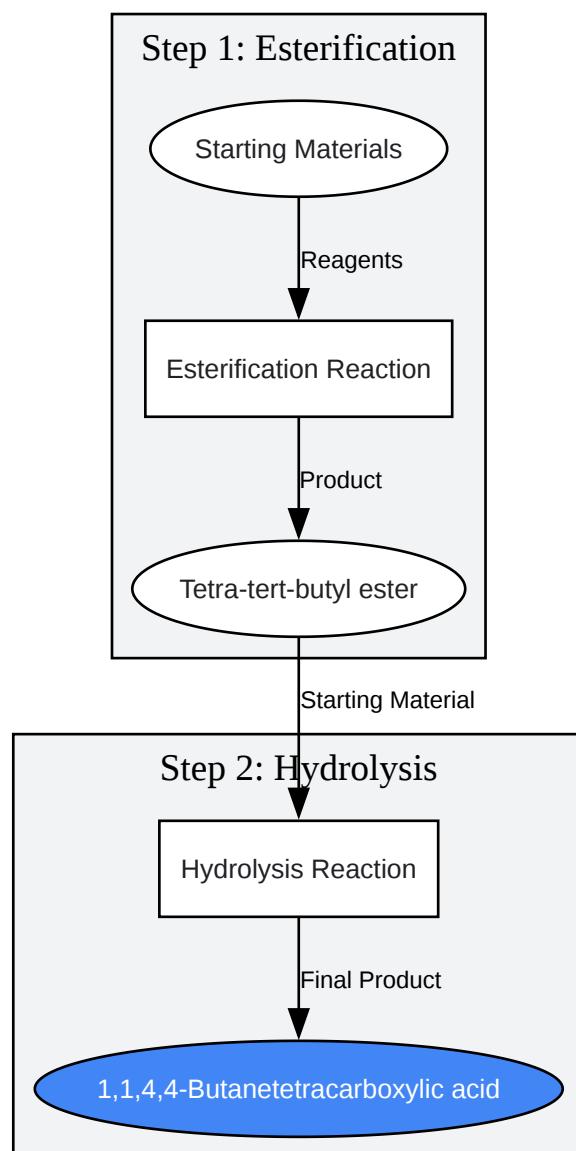
Property	Value	Source
IUPAC Name	butane-1,1,4,4-tetracarboxylic acid	[1]
CAS Number	4435-38-5	[1]
Molecular Formula	C ₈ H ₁₀ O ₈	[1]
Molecular Weight	234.16 g/mol	[1]
Appearance	White solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	

Note: Experimental data for the physical properties of **1,1,4,4-butanetetracarboxylic acid**, such as melting point, boiling point, and solubility, are not readily available in the reviewed literature. The data presented for its isomer, 1,2,3,4-butanetetracarboxylic acid, show a melting point in the range of 187-237 °C and significant water solubility, which increases with temperature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) However, due to structural differences, these values may not be representative of the 1,1,4,4-isomer.

Chemical Properties and Reactivity

As a polycarboxylic acid, **1,1,4,4-butanetetracarboxylic acid** is expected to exhibit typical reactions of carboxylic acids, including:

- Esterification: The four carboxylic acid groups can be esterified with alcohols to form the corresponding tetraesters. This is a key step in its synthesis, which proceeds through a tetra-tert-butyl ester intermediate.[\[6\]](#)
- Amide Formation: Reaction with amines will lead to the formation of amides.


- Decarboxylation: At elevated temperatures, polycarboxylic acids can undergo decarboxylation, although the stability of 1,1,4,4-BTCA to heat has not been experimentally determined.
- Chelation: The presence of four carboxyl groups suggests that this molecule can act as a chelating agent for metal ions. It has been investigated as an analog for the metal-binding site in dipeptides of gamma-carboxyglutamic acid.[\[6\]](#)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **1,1,4,4-butanetetracarboxylic acid** are not extensively reported. However, a key synthetic route involves the preparation and subsequent hydrolysis of its tetra-tert-butyl ester.

Synthesis of **1,1,4,4-Butanetetracarboxylic Acid via its Tetra-tert-butyl Ester**

The synthesis of **1,1,4,4-butanetetracarboxylic acid** can be achieved through a two-step process involving the formation of a tetra-tert-butyl ester intermediate followed by its hydrolysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1,1,4,4-Butanetetracarboxylic acid**.

Methodology:

- Step 1: Synthesis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The specific reagents and conditions for the synthesis of the tetra-tert-butyl ester from appropriate starting materials are not detailed in the available literature. This would likely involve the reaction of a suitable precursor, such as a di- or tetra-halide, with a tert-butyl malonate equivalent in the presence of a strong base.

- Step 2: Hydrolysis of Tetra-tert-butyl 1,1,4,4-butanetetracarboxylate: The tert-butyl ester groups are typically cleaved under acidic conditions. A common method involves dissolving the ester in a suitable solvent and treating it with a strong acid, such as trifluoroacetic acid or hydrochloric acid, followed by removal of the volatile by-products.

Characterization Methods

The characterization of **1,1,4,4-butanetetracarboxylic acid** has been reported using the following techniques[6]:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR would be crucial for confirming the symmetrical structure of the molecule.
 - ^1H NMR: A simple spectrum is expected, showing a triplet for the methine protons at C1 and C4, and a multiplet for the methylene protons at C2 and C3.
 - ^{13}C NMR: The spectrum would show characteristic peaks for the carboxylic acid carbons, the methine carbons, and the methylene carbons.
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.
- Elemental Analysis: This technique would be used to determine the elemental composition (C, H, O) of the synthesized acid, providing further confirmation of its purity and identity.

Visualization of Key Concepts

Structural Comparison of Isomers

The distinct placement of the carboxylic acid groups in **1,1,4,4-butanetetracarboxylic acid** compared to its 1,2,3,4-isomer is a critical determinant of their respective chemical and physical properties.

1,1,4,4-Butanetetracarboxylic acid

Symmetrical Structure
(Geminal dicarboxylic acids at terminals)

1,2,3,4-Butanetetracarboxylic acid

Asymmetrical Structure
(Carboxylic acids along the chain)

[Click to download full resolution via product page](#)

Caption: Logical relationship of the two butanetetracarboxylic acid isomers.

Conclusion and Future Directions

1,1,4,4-Butanetetracarboxylic acid represents an intriguing but underexplored molecule. Its symmetrical structure suggests potential applications in the synthesis of novel polymers, metal-organic frameworks, and as a unique building block in drug design. The primary challenge remains the lack of comprehensive experimental data on its physical and chemical properties. Future research should focus on:

- Developing and optimizing a reliable and scalable synthetic route.
- Thoroughly characterizing its physical properties, including melting point, boiling point, and solubility in various solvents.
- Determining its acidity constants (pKa values) to understand its behavior in solution.
- Exploring its coordination chemistry with different metal ions.
- Investigating its potential as a monomer in polymerization reactions to create new materials with unique properties.

This technical guide serves as a foundational resource to stimulate further investigation into this promising chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1,4,4-Butanetetracarboxylic acid | C8H10O8 | CID 151212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Butanetetracarboxylic acid | 1703-58-8 [chemicalbook.com]
- 3. 1,2,3,4-Butanetetracarboxylic acid for synthesis 1703-58-8 [sigmaaldrich.com]
- 4. 1,2,3,4-Butanetetracarboxylic acid 99 1703-58-8 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and characterization of 1,1,4,4-butanetetracarboxylic acid. A di-gamma-carboxyglutamic acid (GlaGla) analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 1,1,4,4-Butanetetracarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1197443#physical-and-chemical-properties-of-1-1-4-4-butanetetracarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

